molecular formula C19H27NO2 B1457101 tert-Butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate CAS No. 873779-29-4

tert-Butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate

Cat. No. B1457101
CAS RN: 873779-29-4
M. Wt: 301.4 g/mol
InChI Key: UZSGMKMMJKAOHM-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 3,4-dihydro-2H-spiro[naphthalene-1,4’-piperidine]-1’-carboxylate” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic system in which two rings share a single atom . In this case, the shared atom is part of a piperidine ring, a common motif in medicinal chemistry .


Molecular Structure Analysis

The molecule contains a total of 48 bond(s). There are 21 non-H bond(s), 6 multiple bond(s), 1 rotatable bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), and 1 secondary amine(s) (aliphatic) .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperidine ring and the ester group. Piperidines can act as bases or nucleophiles, while esters can undergo reactions such as hydrolysis or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring could increase the basicity of the compound, while the ester group could make it more polar .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, reactivity, and potential biological activity. Piperidine derivatives are a significant area of interest in medicinal chemistry due to their presence in a wide range of pharmaceuticals .

properties

IUPAC Name

tert-butyl spiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO2/c1-18(2,3)22-17(21)20-13-11-19(12-14-20)10-6-8-15-7-4-5-9-16(15)19/h4-5,7,9H,6,8,10-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSGMKMMJKAOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCC3=CC=CC=C32)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90730728
Record name tert-Butyl 3,4-dihydro-1'H,2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate

CAS RN

873779-29-4
Record name tert-Butyl 3,4-dihydro-1'H,2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate
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tert-Butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate
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tert-Butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate
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tert-Butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate

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